molecular formula C3H5ClN2O2 B12718138 N-((Aminocarbonyl)oxy)ethanimidoyl chloride CAS No. 134870-98-7

N-((Aminocarbonyl)oxy)ethanimidoyl chloride

Cat. No.: B12718138
CAS No.: 134870-98-7
M. Wt: 136.54 g/mol
InChI Key: FQBOTPCIUBJMRB-KXFIGUGUSA-N
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Description

N-((Aminocarbonyl)oxy)ethanimidoyl chloride is a chemical compound with the molecular formula C3H5ClN2O2. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of an ethanimidoyl chloride group attached to a carbamoyloxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Aminocarbonyl)oxy)ethanimidoyl chloride typically involves the reaction of ethanimidoyl chloride with a suitable carbamoylating agent. One common method is the reaction of ethanimidoyl chloride with urea under controlled conditions to form the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-10°C to ensure the stability of the reactants and products .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-((Aminocarbonyl)oxy)ethanimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carboxylic acid and amine.

    Condensation Reactions: It can react with other carbonyl-containing compounds to form imines or amides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((Aminocarbonyl)oxy)ethanimidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((Aminocarbonyl)oxy)ethanimidoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon center is susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to create a wide range of compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((Aminocarbonyl)oxy)ethanimidoyl chloride is unique due to its specific reactivity and the presence of the carbamoyloxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .

Properties

CAS No.

134870-98-7

Molecular Formula

C3H5ClN2O2

Molecular Weight

136.54 g/mol

IUPAC Name

[(Z)-1-chloroethylideneamino] carbamate

InChI

InChI=1S/C3H5ClN2O2/c1-2(4)6-8-3(5)7/h1H3,(H2,5,7)/b6-2-

InChI Key

FQBOTPCIUBJMRB-KXFIGUGUSA-N

Isomeric SMILES

C/C(=N/OC(=O)N)/Cl

Canonical SMILES

CC(=NOC(=O)N)Cl

Origin of Product

United States

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